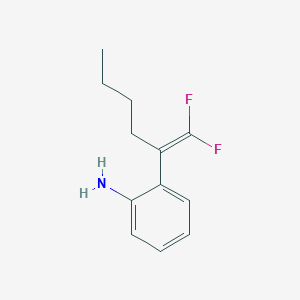

o-(1,1-Difluorohex-1-en-2-yl)aniline

Description

Significance of Fluorine and Fluorinated Moities in Synthetic Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design. Its unique properties distinguish it from other halogens and hydrogen, providing chemists with a tool to fine-tune molecular characteristics.

Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen mimic with minimal steric perturbation. researchgate.net However, its potent electron-withdrawing nature significantly alters a molecule's physicochemical properties. researchgate.net This can affect pKa, dipole moment, chemical reactivity, and metabolic stability. researchgate.net The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can block metabolic oxidation at a specific site, thereby increasing a drug candidate's bioavailability. researchgate.netresearchgate.net Furthermore, the presence of fluorine can enhance binding affinity to target proteins and modulate lipophilicity. researchgate.netnih.gov

Physicochemical Properties of Fluorine

| Property | Value |

|---|---|

| Atomic Number | 9 |

| Electronegativity (Pauling Scale) | 3.98 |

| Van der Waals Radius | 1.47 Å |

| C-F Bond Energy | ~485 kJ/mol |

The gem-difluoroalkene moiety (a carbon atom double-bonded to another carbon and single-bonded to two fluorine atoms) is a particularly valuable functional group in synthetic chemistry. acs.org These scaffolds are considered versatile fluorinated building blocks for creating pharmaceuticals and agrochemicals. rsc.org A key feature of the gem-difluoroalkene group is its ability to serve as a stable mimic of a carbonyl or amide group, which can be useful in modifying biologically active compounds to improve their stability or binding characteristics. acs.orgyoutube.com This moiety is also characterized by its electrophilic nature, making it a target for various nucleophilic addition reactions. acs.org The development of efficient methods for constructing gem-difluoroalkenes, such as through photoredox-promoted reactions or the functionalization of trifluoromethyl-substituted alkenes, has expanded their accessibility and application in organic synthesis. qorganica.com

Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as crucial starting materials and intermediates. acs.org They are foundational to the synthesis of a vast range of products, including dyes, polymers, and pharmaceuticals. The amino group (-NH2) on the aromatic ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The nature and position of other substituents on the aniline (B41778) ring profoundly influence the compound's basicity and reactivity. For instance, electron-donating groups increase the basicity of the aniline nitrogen, while electron-withdrawing groups decrease it. Ortho-substituted anilines are of particular interest as their unique steric and electronic environment can be exploited in specific transformations, such as intramolecular cyclizations and polymerization reactions. researchgate.netnih.gov

Contextualizing o-(1,1-Difluorohex-1-en-2-yl)aniline within Fluorinated Organic Chemistry

The specific structure of This compound places it at an interesting intersection of the chemical principles outlined above. The molecule consists of an aniline ring where one of the ortho positions is substituted by a 1,1-difluorohex-1-enyl group. This unique arrangement suggests several key chemical characteristics.

The aniline moiety provides a nucleophilic nitrogen atom and an activated aromatic ring. However, the basicity of the amino group is expected to be significantly lower than that of aniline itself. This is due to two factors: the delocalization of the nitrogen's lone pair of electrons into the aromatic ring and the steric hindrance and electronic effects imposed by the bulky ortho-substituent. This "ortho effect" is a known phenomenon in substituted anilines where ortho groups, regardless of their electronic nature, tend to decrease basicity more than if they were in the meta or para positions. qorganica.com

The gem-difluoroalkene group acts as a potent electron-withdrawing group, further reducing the electron density on the aniline ring and the basicity of the amino group. This moiety also introduces a reactive electrophilic center. It is susceptible to nucleophilic attack, potentially leading to addition-elimination reactions or other transformations at the difluorinated carbon. The presence of this group makes the molecule a valuable precursor for synthesizing more complex, fluorine-containing heterocyclic structures through reactions involving the aniline nitrogen or the aromatic ring. For example, intramolecular cyclization reactions could be envisioned, leveraging the proximity of the amino group and the reactive alkene.

Comparative Basicity (pKb) of Substituted Anilines

| Compound | Substituent | Position | pKb |

|---|---|---|---|

| Aniline | -H | - | 9.4 |

| o-Toluidine | -CH₃ | ortho | 9.6 |

| m-Toluidine | -CH₃ | meta | 9.3 |

| p-Toluidine | -CH₃ | para | 8.9 |

| o-Nitroaniline | -NO₂ | ortho | 14.3 |

| m-Nitroaniline | -NO₂ | meta | 11.5 |

| p-Nitroaniline | -NO₂ | para | 13.0 |

Note: A higher pKb value indicates a weaker base. Data is illustrative of substituent effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

2-(1,1-difluorohex-1-en-2-yl)aniline |

InChI |

InChI=1S/C12H15F2N/c1-2-3-6-10(12(13)14)9-7-4-5-8-11(9)15/h4-5,7-8H,2-3,6,15H2,1H3 |

InChI Key |

MMSTZUNBPRINHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C(F)F)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for O 1,1 Difluorohex 1 En 2 Yl Aniline

Precursor Synthesis and Functional Group Transformations

The successful synthesis of o-(1,1-Difluorohex-1-en-2-yl)aniline hinges on the efficient preparation of two key building blocks: a 2,2-difluorovinylborane intermediate and an ortho-functionalized aniline (B41778) derivative.

Generation of 2,2-Difluorovinylborane Intermediates

The creation of the 1,1-difluorohex-1-en-2-yl moiety typically begins with the formation of a corresponding 2,2-difluorovinylborane intermediate. A common and effective method for this transformation is the hydroboration of a 1,1-difluoro-1-alkene. In the case of the target molecule, this would involve the hydroboration of 1,1-difluoro-1-hexene.

The hydroboration reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond of the alkene. For 1,1-difluoro-1-hexene, the regioselectivity of this addition is critical. The boron atom preferentially adds to the less substituted carbon of the double bond, which, in this case, is the carbon atom bearing the two fluorine atoms (C1). This preference is governed by both steric and electronic factors, leading to the formation of the desired 2,2-difluorovinylborane intermediate where the boron group is attached to the second carbon of the hexenyl chain.

Subsequent treatment of the resulting organoborane with a suitable diol, such as pinacol (B44631), yields the more stable 2-(1,1-difluorohex-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a 2,2-difluorovinylboronic acid pinacol ester. This derivative is often preferred for its stability and ease of handling in subsequent cross-coupling reactions.

Table 1: Reagents for Hydroboration of 1,1-Difluoro-1-hexene

| Reagent | Description |

| Borane-tetrahydrofuran (BH₃·THF) | A common and commercially available hydroborating agent. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | A sterically hindered borane that often provides higher regioselectivity. |

| Pinacol | Used to convert the initial organoborane into a stable pinacol ester. |

Preparation of o-Iodoaniline Derivatives

The aniline component of the target molecule requires functionalization at the ortho position to enable the subsequent cross-coupling reaction. A widely used and effective activating group for this purpose is iodine, making o-iodoaniline a key precursor.

The synthesis of o-iodoaniline can be achieved through several methods. One common approach involves the direct iodination of aniline using iodine in the presence of a base, such as sodium bicarbonate. However, this method often leads to a mixture of ortho, meta, and para isomers, with the para isomer being the major product.

A more selective method for obtaining the ortho isomer involves a Sandmeyer-type reaction. This process begins with the diazotization of anthranilic acid (2-aminobenzoic acid) using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, to form a diazonium salt. Subsequent treatment of this diazonium salt with potassium iodide results in the substitution of the diazonium group with iodine, yielding 2-iodobenzoic acid. The carboxylic acid group can then be removed through decarboxylation, or the 2-iodobenzoic acid can be converted to an amide and subsequently subjected to a Hofmann rearrangement to afford o-iodoaniline.

Another strategy involves the reduction of o-nitronitrobenzene to o-nitroaniline, followed by diazotization and iodination as described above, and a final reduction of the nitro group to an amine.

Strategies for ortho-Functionalization of Anilines

Directing the functionalization of anilines to the ortho position is a significant challenge in synthetic chemistry due to the strong para-directing nature of the amino group. Various strategies have been developed to overcome this challenge.

One effective approach is the use of a directing group. The amino group of aniline can be protected with a bulky group, such as a pivaloyl or a carbamate (B1207046) group. This directing group can then coordinate to a metal catalyst, bringing it in close proximity to the ortho C-H bond and facilitating its activation and subsequent functionalization. After the desired functional group is introduced, the directing group can be removed.

Another strategy involves directed ortho-metalation (DoM). In this method, the aniline is first derivatized with a group that can direct lithiation to the ortho position. For instance, converting the amino group to an N-pivaloylamide allows for deprotonation at the ortho position by a strong base like n-butyllithium, creating an ortho-lithiated species that can then react with various electrophiles.

Transition Metal-Catalyzed Coupling Reactions

With the key precursors in hand, the final and crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the aniline ring and the difluorohexenyl group. This is typically achieved through a transition metal-catalyzed cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are exceptionally versatile and widely employed for the formation of C-C bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose.

The Suzuki-Miyaura coupling reaction provides a direct and efficient route to this compound by coupling the previously synthesized 2-(1,1-difluorohex-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-iodoaniline.

This reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the o-iodoaniline, inserting into the carbon-iodine bond to form a palladium(II) intermediate.

Transmetalation: The organoborane reagent (the 2,2-difluorovinylboronic acid pinacol ester) then transfers its organic group to the palladium(II) complex, a process that is typically facilitated by a base. The base activates the organoborane, making it more nucleophilic.

Reductive Elimination: The two organic groups on the palladium(II) complex then couple and are eliminated from the metal center, forming the desired C-C bond of the product, this compound, and regenerating the palladium(0) catalyst to continue the cycle.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the final product.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling reaction. |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoborane for transmetalation. |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) | Provides the medium for the reaction. |

By carefully selecting and optimizing these synthetic methodologies, a robust and efficient pathway to this compound can be established.

Optimization of Palladium Catalyst Systems (e.g., Pd2(dba)3•CHCl3, PPh3)

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligands. The combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) chloroform (B151607) adduct (Pd2(dba)3•CHCl3) as a palladium source and triphenylphosphine (PPh3) as a ligand is a commonly employed catalytic system. The dba ligands are easily displaced, allowing for the formation of the active Pd(0) species, which can then participate in the catalytic cycle.

Optimization of this catalyst system involves fine-tuning the Pd-to-ligand ratio, reaction temperature, and solvent. For instance, in related cross-coupling reactions, a systematic study of these parameters is crucial for achieving high yields and minimizing side products. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. While some reactions proceed well in ethereal solvents like THF, others may require more polar aprotic solvents such as DMF or DMSO to achieve optimal results.

The concentration of the catalyst is also a critical parameter. While higher catalyst loading can lead to faster reaction rates, it also increases costs and the potential for side reactions. Therefore, finding the minimum effective catalyst loading is a key aspect of optimization. The reaction temperature is another important factor; while higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition or undesired side reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd2(dba)3•CHCl3 | Pd2(dba)3•CHCl3 | Pd2(dba)3•CHCl3 |

| Ligand | PPh3 | PPh3 | PPh3 |

| Solvent | THF | Dioxane | DMF |

| Temperature | 60 °C | 80 °C | 100 °C |

| Yield (%) | Moderate | High | Moderate-High |

This is an interactive data table based on general observations in palladium-catalyzed cross-coupling reactions.

Role of Additives and Bases (e.g., Tetrabutylammonium Fluoride (B91410), N-butylmagnesio-o-iodoaniline)

Additives and bases play a crucial role in facilitating palladium-catalyzed cross-coupling reactions. Tetrabutylammonium fluoride (TBAF) can act as a fluoride source to activate organosilicon or organotin reagents, which are potential coupling partners. The fluoride ion forms a hypervalent silicon or tin species, which enhances its transmetalation to the palladium center.

In the context of synthesizing this compound, a key reagent could be an organometallic derivative of o-iodoaniline. One such derivative is N-butylmagnesio-o-iodoaniline. This Grignard-type reagent can be prepared from o-iodoaniline. google.com The magnesium atom, being more electropositive than carbon, facilitates the transmetalation step in the catalytic cycle. The use of a Grignard reagent often necessitates the absence of protic functional groups in the reactants.

The choice of base is critical for the success of many cross-coupling reactions, particularly in Suzuki and Heck couplings. However, in a Negishi-type coupling involving an organomagnesium reagent like N-butylmagnesio-o-iodoaniline, an external base is typically not required as the Grignard reagent itself is basic.

Nickel-Promoted Electrochemical Reductive Cross-Coupling for Gem-Difluoroalkene Formation

Nickel-catalyzed electrochemical methods have emerged as a powerful and sustainable approach for the synthesis of gem-difluoroalkenes. sioc-journal.cn This technique utilizes an electric current to drive the reductive cross-coupling reaction, often avoiding the need for stoichiometric metallic reductants. sioc-journal.cn The reaction typically involves the coupling of a trifluoromethyl alkene with an alkyl halide or a redox-active ester. sioc-journal.cn

The electrochemical setup consists of an undivided cell with two electrodes. A nickel catalyst, often in the form of a simple nickel salt like NiBr2, is employed. The reaction proceeds under mild conditions, at room temperature, and is tolerant of a wide range of functional groups. This method provides an efficient route to functionalized and substituted gem-difluoroalkenes. sioc-journal.cn The key advantage of this approach is the ability to generate highly reactive radical intermediates under controlled electrochemical conditions, enabling challenging cross-coupling reactions. dntb.gov.uarsc.org

| Component | Typical Conditions |

| Catalyst | NiBr2 |

| Electrodes | Reticulated vitreous carbon (cathode), Zinc (anode) |

| Solvent | DMF |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate |

| Temperature | Room Temperature |

This is an interactive data table summarizing typical conditions for nickel-promoted electrochemical reductive cross-coupling.

Copper-Catalyzed Hydrodefluorination for Gem-Difluoroalkenes

Copper-catalyzed hydrodefluorination of trifluoromethylalkenes presents another viable route to gem-difluoroalkenes. rsc.org This method involves the selective removal of one fluorine atom from a trifluoromethyl group and its replacement with a hydrogen atom. The reaction is typically carried out using a copper catalyst in the presence of a hydrosilane as the hydrogen source. rsc.orgresearchgate.net

This approach is attractive due to the ready availability of trifluoromethylalkenes. The reaction proceeds with high regioselectivity, affording the desired gem-difluoroalkene product. The mechanism is believed to involve the formation of a copper hydride species, which then participates in the hydrodefluorination process. acs.org The choice of ligand for the copper catalyst can influence the efficiency and selectivity of the reaction.

Alternative and Emerging Synthetic Routes for Analogous Structures

Beyond the traditional transition metal-catalyzed methods, several alternative and emerging synthetic strategies are being explored for the synthesis of fluorinated compounds, including structures analogous to this compound.

Mechanochemical Synthesis of Fluorinated Imines from Fluorinated Anilines

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govresearchgate.netmdpi.com The synthesis of fluorinated imines from fluorinated anilines and various benzaldehydes has been successfully demonstrated using this technique. nih.govresearchgate.netmdpi.com

The reaction is typically carried out by manually grinding equimolar amounts of the aniline and aldehyde in a mortar and pestle at room temperature. nih.govresearchgate.net This method often leads to high yields of the desired imine in a very short reaction time, sometimes as little as 15 minutes. nih.govresearchgate.net The resulting imines can be valuable intermediates for the synthesis of more complex fluorinated molecules. This approach is environmentally friendly due to the absence of solvents and can be readily scaled up. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Time | Yield (%) |

| Fluorinated Aniline | Benzaldehyde | 15 min | >90 |

| 3,5-Difluoroaniline | 3-Hydroxybenzaldehyde | 48 h (in solution) | - |

| 2-Fluoroaniline | 4-Fluorobenzaldehyde | 15 min | >95 |

This is an interactive data table comparing mechanochemical and solution-based synthesis of fluorinated imines. mdpi.com

Radical-Based Approaches to Gem-Difluoroalkenes and Related Compounds

Radical-based reactions have gained significant attention for the synthesis of gem-difluoroalkenes. acs.orgnih.gov These methods often involve the addition of a radical species to a trifluoromethyl alkene, followed by a β-fluoride elimination to generate the gem-difluoroalkene moiety. rsc.org The radical precursors can be generated through various means, including photoredox catalysis. acs.orgnih.gov

This approach allows for the introduction of a wide range of functional groups onto the gem-difluoroalkene scaffold. The reactions are typically carried out under mild conditions and exhibit good functional group tolerance. The versatility of radical chemistry provides a powerful tool for the construction of complex fluorinated molecules. acs.orgresearchgate.net

Hydroboration and 1,2-Elimination Sequences for Gem-Difluoroalkenes

A robust and efficient protocol for the synthesis of gem-difluoroalkenes proceeds through a sequence of hydroboration and 1,2-elimination using α,β-unsaturated carbonyl substrates. organic-chemistry.orgthieme-connect.com This method is notable for its mild conditions and the ability to perform both steps in a single pot, providing high yields of the desired difluoroolefins. organic-chemistry.orgthieme-connect.com

The general process begins with a copper(I)-catalyzed hydroboration of a β-CF3-α,β-unsaturated carbonyl compound. organic-chemistry.org This is followed by a base-mediated 1,2-elimination reaction. Optimization studies have shown that potassium carbonate (K2CO3) in water is a highly effective system for the elimination step. organic-chemistry.org The versatility of this reaction allows for the conversion of various α,β-unsaturated amides and ketones into their corresponding gem-difluoroalkenes in yields ranging from 76-92%. organic-chemistry.org

To apply this methodology for the synthesis of this compound, a plausible precursor would be (E)-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)hex-2-enamide. The initial hydroboration step would be followed by the base-induced 1,2-elimination to yield the target compound.

| Starting Substrate (β-CF3-α,β-unsaturated carbonyl) | Product (Gem-Difluoroalkene) | Overall Yield (%) |

|---|---|---|

| N-Phenyl-4,4,4-trifluorobut-2-enamide | N-Phenyl-4,4-difluorobut-3-en-2-amine | 88 |

| N-(p-tolyl)-4,4,4-trifluorobut-2-enamide | N-(p-tolyl)-4,4-difluorobut-3-en-2-amine | 89 |

| N-(4-methoxyphenyl)-4,4,4-trifluorobut-2-enamide | N-(4-methoxyphenyl)-4,4-difluorobut-3-en-2-amine | 90 |

| 1-Phenyl-4,4,4-trifluorobut-2-en-1-one | (4,4-Difluorobut-3-en-2-yl)benzene | 85 |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-en-1-one | 1-Chloro-4-(4,4-difluorobut-3-en-2-yl)benzene | 81 |

| 1-(Thiophen-2-yl)-4,4,4-trifluorobut-2-en-1-one | 2-(4,4-Difluorobut-3-en-2-yl)thiophene | 76 |

Synthesis from Gem-Difluorocyclopropanes and Primary Anilines

The ring-opening of gem-difluorocyclopropanes (F2CPs) is a powerful and versatile strategy for constructing fluorinated allylic structures. nih.govrsc.org Transition metals, particularly palladium, are effective catalysts for activating the strained C-C bond of the cyclopropane (B1198618) ring, initiating a cascade that leads to the formation of 2-fluoroallylic compounds. rsc.orgrsc.org

A recently developed method describes the palladium-catalyzed synthesis of mono- and di-2-fluoroallylic amines from the reaction of gem-difluorocyclopropanes with unprotected primary anilines. nih.govrsc.org The proposed mechanism involves the oxidative addition of a Pd(0) catalyst to the C-C bond of the gem-difluorocyclopropane, forming a palladacyclobutane intermediate. rsc.org This is followed by a β-fluoride elimination to generate a π-allyl-palladium species, which then undergoes nucleophilic attack by the aniline to yield the fluoroallylic amine product. rsc.orgrsc.org

For the specific synthesis of this compound, this methodology could be directly applied by reacting 1-butyl-2,2-difluorocyclopropane with o-bromoaniline under palladium catalysis, or more directly, by coupling 1-butyl-2,2-difluorocyclopropane with aniline itself. The reaction demonstrates high specificity for anilines as nucleophiles. rsc.org

| Gem-Difluorocyclopropane | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Aryl-substituted F2CP | Primary Anilines | 2-Fluoroallylic amines | nih.govrsc.org |

| Alkyl/Aryl-substituted F2CP | Sodium Sulfinates | 2-Fluoroallylic sulfones | nih.gov |

| Aryl-substituted F2CP | Indoles | Monofluoroallylated indoles | rsc.org |

| Alkyl/Aryl-substituted F2CP | Malonates | Monofluoroalkenes | rsc.org |

| Aryl-substituted F2CP | H-phosphonates | 2-Fluoroallylic phosphorus compounds | researchgate.net |

Intramolecular Cyclization Precursors with Difluorostyrene (B1617740) Moieties

The structure of this compound, featuring an amino group positioned ortho to a substituted difluorostyrene moiety, makes it an ideal precursor for intramolecular cyclization reactions to form fluorinated nitrogen-containing heterocycles, such as indoles. The synthesis of indoles from 2-alkenylanilines is a well-established strategy in organic chemistry. mdpi.comnsf.govresearchgate.net

Various methods can be employed to induce the cyclization of such precursors. These include transition-metal-catalyzed processes or oxidative cyclizations. nsf.gov For instance, treatment of 2-alkenylanilines with an oxidizing agent like bis(trifluoroacetoxy)iodobenzene (PIFA) can trigger an intramolecular C-H amination to furnish the indole (B1671886) ring system. nsf.govnih.gov The presence of the gem-difluoroalkene moiety introduces unique electronic properties that can influence the reactivity and outcome of the cyclization. The electron-withdrawing nature of the fluorine atoms can activate the double bond for nucleophilic attack by the ortho-amino group.

Depending on the reaction conditions, the cyclization of this compound could potentially lead to novel fluorinated indole derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net

| Aniline Precursor Type | Reaction Type | Product Heterocycle | Key Reagents/Catalyst | Reference |

|---|---|---|---|---|

| o-Alkenylanilines | Oxidative C-H Amination | Indoles | PIFA | nsf.gov |

| o-Cycloalkenylanilines | Halocyclization | Cyclopenta[b]indoles | Br2 or NBS | researchgate.net |

| o-Alkynylanilines | Hydroamination | Benzo[dipyrroles] | Rh(I) complex | researchgate.net |

| N-substituted 2-alkenylanilines | Oxidation/Cyclization/Elimination | Indoles | m-CPBA, then Acid | mdpi.com |

| o-Prenylated chalcones | Ene-type cyclization | Substituted Flavanones | InCl3·4H2O or ZnCl2 | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the mechanistic investigations of reactions involving the compound This compound .

The requested article structure requires in-depth details on catalytic cycles, including borate (B1201080) complex formation, the generation of difluorovinylcoppers, reductive elimination, and analyses of regioselectivity and reaction conditions. This level of specific mechanistic data could not be found for the exact molecule specified.

Therefore, it is not possible to generate the requested article while adhering to the strict instructions to focus solely on "this compound" and to exclude information that falls outside this explicit scope. Scientific literature on analogous structures or general reaction types exists, but discussing those would violate the core constraints of the request.

Mechanistic Investigations of Reactions Involving O 1,1 Difluorohex 1 En 2 Yl Aniline

Radical Intermediates and Pathways in Fluorination Reactions

Information not available in the reviewed literature.

Electrochemical Reaction Mechanisms

Information not available in the reviewed literature.

Computational and Theoretical Studies

Electronic Structure Analysis of Fluorinated Anilines and Gem-Difluoroalkenes

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For a molecule like o-(1,1-Difluorohex-1-en-2-yl)aniline, the interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing difluoroalkenyl group creates a complex electronic environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can provide insights into various molecular properties, such as optimized geometry, charge distribution, and molecular orbital energies.

In the context of aniline derivatives, DFT has been successfully employed to study reaction mechanisms, such as the Bamberger rearrangement of N-phenylhydroxylamine. beilstein-journals.orgresearchgate.net These studies involve complex systems with multiple molecules and transition states, demonstrating the capability of DFT to model intricate chemical transformations. beilstein-journals.orgresearchgate.net For this compound, DFT calculations would be invaluable for determining the preferred conformation of the molecule, the distribution of electron density, and the impact of the fluorinated substituent on the aromatic ring.

A hypothetical DFT calculation on this compound would likely reveal a significant polarization of the C=C bond due to the high electronegativity of the fluorine atoms. This would, in turn, influence the electronic properties of the aniline ring.

Table 1: Hypothetical DFT Calculation Results for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | > 2.0 D | Indicates a polar molecule with significant charge separation. |

| HOMO Energy | ~ -5.5 eV | Reflects the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on N | Negative | The nitrogen atom of the aniline group is expected to have a partial negative charge. |

Note: The values in this table are hypothetical and intended for illustrative purposes only.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity.

For aniline, the HOMO is a π-orbital with significant contribution from the nitrogen lone pair, which is delocalized into the aromatic ring. researchgate.net The LUMO is a π*-orbital of the benzene (B151609) ring. researchgate.net The introduction of the 1,1-difluorohex-1-en-2-yl substituent is expected to lower the energy of both the HOMO and LUMO. The electron-withdrawing nature of the fluorinated group will likely reduce the electron-donating ability of the aniline nitrogen, thereby stabilizing the HOMO.

The interaction between the π-system of the aniline ring and the π-system of the difluoroalkene will lead to a more complex MO diagram compared to aniline itself. Understanding these interactions is key to predicting the molecule's behavior in chemical reactions.

Reaction Pathway and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states.

For complex reactions involving aniline derivatives, computational modeling can help to distinguish between different possible mechanisms. For instance, in the study of the Bamberger rearrangement, DFT calculations were used to show that a proposed nitrenium ion intermediate was unlikely to exist due to the high nucleophilicity of the surrounding water molecules. beilstein-journals.orgresearchgate.net Instead, a new mechanism involving an aniline dication-like transition state was proposed based on the computational results. beilstein-journals.orgresearchgate.net

Similar computational approaches could be applied to reactions involving this compound. For example, in electrophilic aromatic substitution reactions, computational modeling could be used to explore the relative energies of the intermediates formed by attack at the ortho, meta, and para positions, thus predicting the regioselectivity of the reaction.

Computational modeling can provide quantitative predictions of reaction energetics, including activation energies and reaction enthalpies. By calculating the energies of reactants, products, and transition states, it is possible to construct a detailed energy profile for a given reaction.

For example, in the computational study of the Bamberger rearrangement, the activation energies for different proposed steps were calculated and compared with experimental values to validate the proposed mechanism. beilstein-journals.orgresearchgate.net This approach allows for a deeper understanding of the factors that control the rate and outcome of a reaction. For this compound, such calculations could be used to predict its reactivity in various chemical transformations and to understand the thermodynamic stability of its different isomers.

Substituent Effects on Reactivity and Electronic Properties

The substituents on an aromatic ring have a profound effect on its reactivity and the orientation of incoming electrophiles. libretexts.org In this compound, the amino group and the 1,1-difluorohex-1-en-2-yl group will exert competing electronic effects.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. libretexts.org Conversely, the 1,1-difluorohex-1-en-2-yl group is expected to be a deactivating group due to the strong inductive electron-withdrawing effect of the two fluorine atoms.

Table 2: Classification of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Type | Reactivity Effect | Directing Effect | Examples |

|---|---|---|---|

| Activating | Activates the ring | Ortho, Para | -NH₂, -OH, -OR, -R |

| Deactivating | Deactivates the ring | Ortho, Para | -F, -Cl, -Br, -I |

Source: Adapted from Chemistry LibreTexts. libretexts.org

The interplay of these effects in this compound makes it an interesting case for studying the nuances of electrophilic aromatic substitution. The strong activating effect of the amino group is likely to dominate, making the ring more reactive than benzene, but less reactive than aniline itself.

Transformations and Synthetic Utility of O 1,1 Difluorohex 1 En 2 Yl Aniline

Cyclization Reactions Leading to Fluorinated Heterocycles

The proximate positioning of the nucleophilic amino group and the electrophilic difluoroalkene moiety in o-(1,1-difluorohex-1-en-2-yl)aniline provides a powerful platform for intramolecular cyclization reactions, leading to the formation of a variety of fluorinated nitrogen-containing heterocycles. These reactions are of particular interest as fluorinated heterocycles are prominent scaffolds in numerous pharmaceuticals and agrochemicals.

Synthesis of 2-Fluoroindoles and Related Indoline (B122111) Derivatives

While direct experimental data on the cyclization of this compound to 2-fluoroindoles is not extensively documented, the reaction is highly plausible based on established methodologies for the synthesis of indoles from ortho-alkenylanilines. The presence of the gem-difluoroalkene introduces unique reactivity. One potential pathway involves an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the double bond, followed by elimination of a fluoride (B91410) ion to form the aromatic indole (B1671886) ring. This process could be promoted by a base to deprotonate the aniline, increasing its nucleophilicity.

Alternatively, transition metal-catalyzed cyclization presents a viable route. For instance, palladium-catalyzed tandem Buchwald-Hartwig/Heck-type reactions have been employed for the synthesis of 2-vinylic indoles from gem-dibromovinylanilines. organic-chemistry.org A similar strategy could potentially be adapted for this compound, where an intramolecular C-N bond formation is followed by a subsequent reaction at the difluoroalkene.

The synthesis of indoline derivatives could also be envisioned. Under different reaction conditions, for example, using a strong acid to activate the alkene, a cyclization followed by protonation could lead to a stable indoline structure. The reactivity of the starting material could be tuned by modifying the substituents on the aniline nitrogen.

| Starting Material Analogue | Reaction Type | Product Class | Potential Catalyst/Reagent |

| o-alkenylaniline | Intramolecular cyclization | Indole | Base or Transition Metal |

| gem-dibromovinylaniline | Pd-catalyzed tandem reaction | 2-vinylic indole | Palladium catalyst |

| o-alkenylaniline | Acid-catalyzed cyclization | Indoline | Strong Acid |

Formation of Other Nitrogen-Containing Cyclic Systems

Beyond the synthesis of indoles, this compound is a precursor to other important nitrogen-containing heterocyclic systems, such as quinolines. The formation of quinolines from ortho-substituted anilines is a well-established transformation in organic synthesis. clockss.org For instance, a visible light-mediated cascade radical cyclization has been developed for the synthesis of gem-difluorinated fused quinolines. nih.gov This methodology could potentially be applied to this compound, where a radical initiated cyclization could lead to the formation of a six-membered ring.

Furthermore, the synthesis of other fused nitrogen heterocycles, such as benzoxazines and benzothiazines, can be achieved through the intramolecular cyclization of substituted anilines. clockss.org By analogy, derivatization of the aniline nitrogen of this compound followed by a suitable cyclization strategy could open pathways to a diverse range of fluorinated heterocyclic scaffolds. The specific reaction conditions and the nature of any additional reagents would dictate the final heterocyclic product.

Further Functionalization of the Difluoroalkene Moiety

The gem-difluoroalkene unit is not only a key element for cyclization reactions but also a site for further chemical modifications, allowing for the introduction of diverse functionalities and the generation of different fluorinated motifs.

Conversion to Monofluoroalkenyl and Difluoroalkyl Structures

The selective hydrodefluorination of gem-difluoroalkenes to yield monofluoroalkenes is a valuable transformation. Several methods have been reported to achieve this, including the use of reducing agents like Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride). rsc.orgdntb.gov.ua This reagent has been shown to selectively remove one fluorine atom from a gem-difluoroalkene, typically with good E-selectivity. rsc.org Electrochemical methods have also been developed for the stereoselective synthesis of monofluoroalkenes via hydrodefluorination of gem-difluoroalkenes, offering a metal-free and economical alternative. nih.gov Copper-catalyzed hydrodefluorination reactions have also been reported to be effective. nih.gov

Complete reduction of the double bond to afford a difluoroalkyl structure is another important functionalization. This can be achieved through catalytic hydrogenation. For example, hydrogenation of gem-difluoroalkene-containing β-lactams using a palladium on carbon (Pd/C) catalyst has been shown to produce the corresponding difluoromethyl-β-lactams in excellent yields. nih.gov This methodology could likely be applied to this compound to generate o-(1,1-difluorohexyl)aniline. The difluoromethyl group is a lipophilic hydrogen bond donor and is considered a bioisostere of alcohol and thiol groups. nih.gov

| Transformation | Reagent/Method | Product Moiety |

| Hydrodefluorination | Red-Al® | Monofluoroalkenyl |

| Hydrodefluorination | Electrochemical reduction | Monofluoroalkenyl |

| Hydrodefluorination | Copper catalyst | Monofluoroalkenyl |

| Hydrogenation | Pd/C, H₂ | Difluoroalkyl |

Derivatization of the Anilino Group

The aniline moiety of this compound can also be derivatized to introduce additional functionality, which can be useful for modulating the compound's properties or for subsequent synthetic transformations. The free amino group can undergo a wide range of reactions common to anilines, such as acylation, alkylation, and arylation.

Furthermore, direct C-H functionalization of the aniline ring offers a modern and efficient way to introduce substituents. For example, iron-catalyzed ortho-benzoyloxylation of N,N-dialkylanilines has been reported. researchgate.net While this would require prior N-alkylation of the target molecule, it demonstrates the feasibility of functionalizing the aromatic ring. Palladium-catalyzed ortho C-H arylation of unprotected anilines has also been achieved, providing a direct method to form C-C bonds at the position adjacent to the amino group. nih.gov The compatibility of these methods with the gem-difluoroalkene moiety would need to be experimentally verified, but they offer promising avenues for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.